4-bromo-N-cyclopentyl-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-cyclopentyl-3-fluorobenzamide is an organic compound with the molecular formula C13H13BrFNO It is characterized by the presence of a bromine atom at the fourth position, a cyclopentyl group attached to the nitrogen atom, and a fluorine atom at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the third position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization, column chromatography, or distillation to obtain high-purity product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the product meets the required specifications.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation at the cyclopentyl group to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.
Reduction Products: Cyclopentyl-3-fluoroaniline.
Oxidation Products: Cyclopentyl-3-fluorobenzoic acid.
Scientific Research Applications
4-Bromo-N-cyclopentyl-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentyl-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
4-Bromo-N-cyclopentylbenzamide: Lacks the fluorine atom, which may affect its binding properties and reactivity.
3-Fluoro-N-cyclopentylbenzamide: Lacks the bromine atom, potentially altering its chemical behavior and biological activity.
4-Bromo-N-cyclohexyl-3-fluorobenzamide: Contains a cyclohexyl group instead of a cyclopentyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Bromo-N-cyclopentyl-3-fluorobenzamide is unique due to the combined presence of bromine, fluorine, and a cyclopentyl group, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications compared to its analogs.
Biological Activity
4-Bromo-N-cyclopentyl-3-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits properties that may be beneficial in the development of pharmaceuticals, particularly for neurological disorders and cancer treatment.
Structural Characteristics
The molecular structure of this compound includes:
- A bromine atom at the 4-position of the benzene ring.
- A fluorine atom at the 3-position.
- A cyclopentyl group attached to the nitrogen atom of the amide functional group.
These structural elements contribute to its chemical reactivity and biological activity through enhanced binding affinity and selectivity towards various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic character, which can facilitate nucleophilic substitution reactions. This property is crucial for its potential role as a therapeutic agent.
Key Mechanisms:
- Binding Affinity : The halogen substituents can improve binding affinity through halogen bonding and hydrophobic interactions.
- Lipophilicity : The cyclopentyl group increases the compound's lipophilicity, aiding in its absorption and distribution within biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against non-small cell lung cancer (NSCLC) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial effects, although further studies are needed to clarify its efficacy and mechanisms.
- Neurological Effects : Given its structure, it may interact with neurotransmitter systems, suggesting a role in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-6-5-8(7-11(10)14)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWJHWCRSQANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.